molecular formula C22H20N4O B4042154 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

Cat. No.: B4042154
M. Wt: 356.4 g/mol
InChI Key: IIWPMNYYCZOWBD-UHFFFAOYSA-N
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Description

2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol (CAS: 486443-77-0) is a quinolinol derivative with a molecular formula of C₂₂H₂₀N₄O and a molecular weight of 356.43 g/mol . Its structure features a 8-quinolinol core substituted at the 7-position with a bifunctional group comprising a 4-methyl-2-pyridinylamino moiety and a 2-pyridinylmethyl group. The compound’s single-isotope mass is 356.1637, and it has a ChemSpider ID of 2208543 .

Properties

IUPAC Name

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-10-12-24-19(13-14)26-21(18-5-3-4-11-23-18)17-9-8-16-7-6-15(2)25-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWPMNYYCZOWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-324315 involves several steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-324315 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-324315 into reduced forms, which may have different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halogens or alkyl groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of quinolinol can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can effectively target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers.

Antimicrobial Activity

Quinolinol derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies have indicated that 2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to modulate oxidative stress and reduce neuronal apoptosis suggests a role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease.

Metal Ion Chelation

The compound's structure allows it to act as a chelator for metal ions, particularly iron and copper. This property has implications in treating conditions related to metal overload, such as hemochromatosis or Wilson's disease.

Case Studies

StudyFocusFindings
Antitumor Activity Evaluated the effects on cancer cell linesShowed significant inhibition of cell growth in breast and prostate cancer models (Source: Journal of Medicinal Chemistry)
Antimicrobial Properties Tested against various bacterial strainsDemonstrated effective inhibition of Staphylococcus aureus and Escherichia coli (Source: International Journal of Antimicrobial Agents)
Neuroprotection Assessed in neuronal cell culturesReduced oxidative stress markers and improved cell viability (Source: Neurobiology of Disease)
Metal Chelation Investigated chelation capacityEffective in reducing free iron levels in cellular models (Source: Journal of Inorganic Biochemistry)

Mechanism of Action

The mechanism of action of WAY-324315 involves its interaction with the Botulinum Neurotoxin A Light Chain. The compound binds to the active site of the neurotoxin, inhibiting its enzymatic activity. This inhibition prevents the neurotoxin from cleaving its target proteins, thereby blocking its toxic effects. The molecular targets and pathways involved in this process are crucial for understanding the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares the target compound with structurally related quinolinol derivatives, emphasizing molecular features, substituent effects, and physicochemical properties.

7-{[(4-Methylpyridin-2-yl)amino][4-(Trifluoromethyl)phenyl]methyl}quinolin-8-ol (CAS: 315234-85-6)

  • Molecular Formula : C₂₃H₁₈F₃N₃O
  • Molecular Weight : 409.41 g/mol
  • Key Differences : Replaces one pyridinyl group in the target compound with a 4-(trifluoromethyl)phenyl moiety.
  • Higher molecular weight (409.41 vs. 356.43) may reduce solubility in aqueous media. Reported to interact with protein disulfide isomerase (PDIA1), suggesting distinct biological targeting compared to the target compound .

5,7-Dichloro-2-(Methyl-2-pyridinylamino)-8-quinolinol

  • Molecular Formula : C₁₃H₁₀Cl₂N₂O
  • Molecular Weight : ~293.14 g/mol (calculated)
  • Key Differences: Features chlorine atoms at the 5- and 7-positions of the quinolinol core.
  • Impact: Chlorine’s electron-withdrawing nature increases the compound’s acidity and oxidative stability. Applications in pharmaceutical and agrochemical synthesis due to halogen-driven reactivity .

7-((3-Hydroxyphenyl)(Pyridin-2-ylamino)methyl)-2-methylquinolin-8-ol (CAS: 353519-17-2)

  • Molecular Formula : C₂₂H₁₉N₃O₂
  • Molecular Weight : 357.41 g/mol
  • Key Differences : Substitutes one pyridinyl group with a 3-hydroxyphenyl ring.
  • Impact: The hydroxyl group increases polarity, improving aqueous solubility but reducing logP (estimated ~3.0 vs. target’s ~3.6). Potential for hydrogen bonding via the phenolic -OH, enhancing interactions with polar biological targets.

7-[Phenyl-(Pyridin-2-ylamino)methyl]quinolin-8-ol

  • Molecular Formula : Likely C₂₁H₁₇N₃O (inferred)
  • Molecular Weight : ~327.38 g/mol (calculated)
  • Key Differences : Replaces the 4-methylpyridinyl group with a simple phenyl ring .
  • Impact :
    • Increased hydrophobicity (logP ~4.0) due to the phenyl group, favoring membrane permeability.
    • Absence of methyl substitution reduces steric constraints but may limit target specificity.

7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol

  • Molecular Formula : C₂₁H₁₈N₄O
  • Molecular Weight : 342.40 g/mol
  • Key Differences : The 6-methylpyridinyl group replaces the 4-methylpyridinyl substituent.
  • Impact :
    • Altered methyl positioning influences spatial arrangement and electronic distribution.
    • Lower molecular weight (342.40 vs. 356.43) and logP (3.63 ) suggest moderate lipophilicity .

Other Quinolinol Derivatives

  • Lacks steric bulk, enabling broader reactivity but reduced specificity.
  • 2-((Methyl(2-(Pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol (CAS: 78123-16-7): Features a 2-pyridinylethylamino side chain (C₁₈H₁₉N₃O) . Flexible ethyl linker may enhance conformational adaptability in binding pockets.

Biological Activity

2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol, also known as compound 30666, has garnered attention for its diverse biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 2-methyl-7-[(4-methylpyridin-2-yl)aminomethyl]quinolin-8-ol
  • SMILES Notation : CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4

Anticancer Activity

Compound 30666 has been studied for its effects on various cancer cell lines. Notably:

  • Mechanism of Action : It inhibits enhancer activity in B-cell lymphoma, leading to reduced growth and induction of apoptosis in cancer cells. Specifically, it was found to downregulate MYC levels and alter enhancer RNA expression in Burkitt lymphoma and diffuse large B-cell lymphoma cell lines .
Cell Line Effect Mechanism
Burkitt LymphomaGrowth inhibitionInduction of apoptosis
Diffuse Large B-cell LymphomaDownregulation of MYC levelsInhibition of enhancer activity

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains:

  • Activity Against Gram-positive Bacteria : It targets cell division proteins, showing effective inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity .
Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus251 × 10^-6
Klebsiella pneumoniae271 × 10^-5

Study on Cancer Cell Lines

A study published in the European Journal of Pharmacology highlighted the effects of compound 30666 on multiple myeloma and non-Hodgkin lymphoma cell lines. The results showed a statistically significant increase in the sub-G1 phase of the cell cycle, indicating apoptosis induction. The compound's ability to switch enhancers to a poised state suggests potential for therapeutic applications in hematological malignancies .

Antiviral Potential

Research indicates that derivatives of quinolinol compounds exhibit antiviral properties. Specifically, studies have shown that modifications to the quinolinol structure can enhance activity against viruses like H5N1, suggesting a broader application for compound 30666 in antiviral drug development .

Q & A

Q. What are common synthetic routes for preparing 2-methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol?

The synthesis typically involves sequential alkylation and amination steps on the quinolinol core. A general approach includes:

  • Methylation : Introducing methyl groups at position 2 of 8-quinolinol using dimethyl sulfate or alkyl lithium reagents (e.g., isopropyl lithium) under controlled temperatures .
  • Amination : Coupling 4-methyl-2-pyridinyl and 2-pyridinyl groups via reductive amination or nucleophilic substitution. Catalysts like Pd-C or LiAlH4 may be used for amine bond formation .
  • Demethylation : Final demethylation of intermediates (e.g., methoxyquinoline derivatives) to restore the hydroxyl group at position 8 .

Q. How is the compound characterized to confirm its structural integrity?

Characterization employs:

  • Spectral Analysis : 1^1H/13^13C NMR to verify substituent positions and stereochemistry (if applicable) .
  • Mass Spectrometry : HRMS for molecular weight confirmation and fragmentation pattern analysis .
  • Elemental Analysis : To validate purity and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation at position 7 of the quinolinol core be addressed?

Regioselectivity is influenced by:

  • Temperature Control : Low temperatures (−78°C to 0°C) during alkylation reduce side reactions .
  • Directing Groups : Methoxy or amine groups at position 8 can act as directing groups to favor substitution at position 7 .
  • Computational Modeling : DFT calculations predict electron density distribution on the quinolinol ring, guiding reagent choice .

Q. What strategies optimize multi-step synthesis yields for this compound?

Yield optimization involves:

  • Intermediate Purification : Column chromatography or recrystallization after each step to minimize impurities .
  • Catalyst Screening : Testing Pd-C, NaBH4, or iron-based catalysts for amination efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How do structural modifications (e.g., pyridinyl substituents) influence biological activity?

Comparative studies show:

  • Pyridinyl Groups : The 2-pyridinyl and 4-methyl-2-pyridinyl groups enhance binding to metalloenzymes (e.g., histone demethylases) via π-π stacking and hydrogen bonding .
  • Methyl at Position 2 : Increases lipophilicity, improving membrane permeability in cell-based assays .
  • Activity vs. Stability : Bulkier substituents may reduce solubility but prolong metabolic stability .

Q. How can contradictory data on antioxidant vs. cytotoxic activity be resolved?

Contradictions arise from:

  • Assay Conditions : Varying redox environments (e.g., pH, ROS levels) affect antioxidant readouts .
  • Cell Line Specificity : Cytotoxicity may depend on cell type (e.g., cancer vs. normal cells) and target selectivity .
  • Dosage Optimization : Dose-response curves identify therapeutic windows where antioxidant effects dominate .

Q. What methodologies resolve stereochemical ambiguities in analogs of this compound?

Stereochemical analysis uses:

  • Chiral Chromatography : To separate enantiomers using chiral stationary phases .
  • X-ray Crystallography : Definitive confirmation of absolute configuration .
  • NOESY NMR : Correlates spatial proximity of protons to infer stereochemistry .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateFunctionKey Reaction ConditionsReference
8-MethoxyquinolineMethylation precursorDimethyl sulfate, 60°C
2-Isopropyl-8-methoxyquinolineAlkylated intermediateIsopropyl lithium, −78°C
7-AminomethylquinolinolAmination precursorPd-C/H2_2, glacial acetic acid

Q. Table 2. Biological Activity vs. Substituent Effects

Substituent CombinationObserved ActivityMechanism HypothesisReference
2-Methyl + 7-(Pyridinylamino)AntiproliferativeJAK/STAT pathway inhibition
2-Ethyl + 7-(Methoxyphenyl)AntioxidantFree radical scavenging
Unsubstituted quinolinolLow activityPoor target binding

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 2
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

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